molecular formula C11H20N2O2 B7986428 [Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7986428
M. Wt: 212.29 g/mol
InChI Key: IWRMCXUMCZJLNK-JTQLQIEISA-N
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Description

[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a cyclopropyl group with a pyrrolidine moiety, which may influence its pharmacological properties and interactions with biological systems.

Structural Characteristics

The compound's structure can be described as follows:

  • Cyclopropyl Group : A three-membered carbon ring that provides rigidity and may enhance binding interactions.
  • Pyrrolidine Moiety : A five-membered ring containing nitrogen, which is often associated with various biological activities.

Biological Activities

Research has indicated that compounds similar to Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For instance, certain pyrrolidine alkaloids demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
  • Neuroprotective Effects : Compounds featuring cyclopropyl groups have been linked to neuroprotective effects in various models, suggesting potential applications in neurodegenerative diseases .

The mechanism of action of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid is hypothesized to involve:

  • Binding Affinity : The conformational rigidity imparted by the cyclopropyl group may enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity.
  • Interaction with Biological Targets : Preliminary studies suggest that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, although detailed mechanisms require further investigation .

Comparative Analysis

To understand the uniqueness of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
CyclopropylamineCyclopropyl group attached to an amineBasic amine properties
(S)-1-MethylpyrrolidinePyrrolidine structureAntidepressant activity
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanolSimilar structure with ethanol moietyVersatile for chemical reactions

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid:

  • Antibacterial Studies : In vitro tests on pyrrolidine derivatives revealed Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with values ranging from 0.0039 to 0.025 mg/mL .
  • Neuropharmacological Research : Compounds with similar structural motifs have been explored for their potential in treating neurological disorders, highlighting their role in modulating neurotransmitter systems .
  • Chemical Synthesis and Optimization : Research into the synthesis of this compound has focused on optimizing reaction conditions to improve yield and purity, which is crucial for further biological evaluation .

Properties

IUPAC Name

2-[cyclopropyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-6-2-3-10(12)7-13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRMCXUMCZJLNK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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